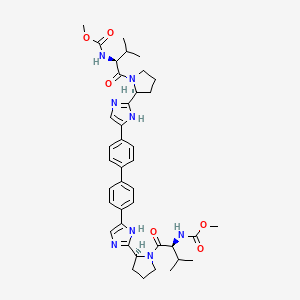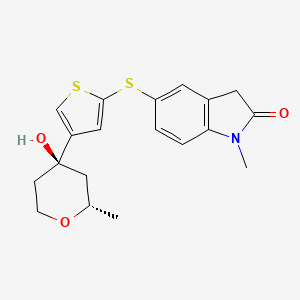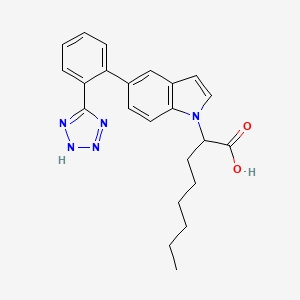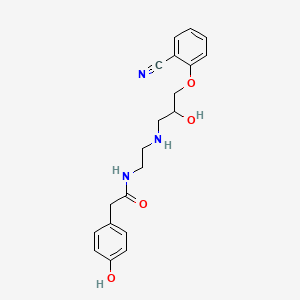
Daclatasvir
Overview
Description
Daclatasvir, marketed under the brand name Daklinza, is an antiviral medication used in combination with other medications to treat hepatitis C virus (HCV) infections. It is particularly effective against HCV genotypes 1, 3, and 4. This compound works by inhibiting the HCV nonstructural protein 5A (NS5A), which is essential for viral replication and assembly .
Mechanism of Action
Target of Action
Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It primarily targets NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A is involved in creating the replication complex for the virus, making it a crucial target for antiviral drugs .
Mode of Action
This compound exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A . This binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . This compound is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication of the HCV RNA genome. By binding to NS5A, this compound disrupts the formation of the replication complex, thereby inhibiting the replication of the viral RNA . This disruption of the viral replication process leads to a decrease in viral load and eventually, the eradication of the virus from the body.
Pharmacokinetics
This compound undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . This compound can be administered without regard to food or pH modifiers . This compound has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for this compound .
Result of Action
The primary result of this compound’s action is the inhibition of HCV replication, leading to a decrease in viral load. This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain medications can affect the metabolism and excretion of this compound. Strong inhibitors of cytochrome P450 3A4 require a reduction of this compound dose from 60 to 30 mg once daily when co-administered . On the other hand, moderate inducers of cytochrome P450 3A4 require an increase of this compound dose from 60 to 90 mg once daily when co-administered . Co-administration of this compound with strong inducers of cytochrome P450 3A4 is contraindicated .
Biochemical Analysis
Biochemical Properties
Daclatasvir functions by inhibiting the NS5A protein, a nonstructural phosphoprotein encoded by HCV. This inhibition disrupts the replication of the viral RNA and the assembly of new virions. The compound binds to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for the formation of the replication complex . This interaction leads to a decrease in serum HCV RNA levels and downregulation of the hyperphosphorylation of NS5A .
Cellular Effects
This compound has significant effects on various cellular processes. It inhibits the replication of HCV by preventing the formation of new membranous web structures and replication complex vesicles. This inhibition also affects the early assembly steps of the virus. In HCV-infected cells, this compound induces clustering of structural and non-structural HCV proteins, leading to the formation of inactive assembly platforms . This clustering prevents the functional connection with replication complexes, thereby reducing the delivery of viral genomes to these clusters .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the N-terminus within Domain 1 of the NS5A protein. This binding inhibits viral RNA replication and virion assembly . The symmetric and amino acid-related structure of this compound allows it to form hydrogen bond interactions with the amino acids of the binding pocket, causing structural modifications of NS5A. These modifications lead to a loss of action and result in the inhibition of virion formation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies . The compound’s stability and degradation over time have been well-characterized, with no significant long-term adverse effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound undergoes rapid absorption and achieves steady state by day 4 in multiple-ascending dose studies . The compound has low-to-moderate clearance, with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion . No dose adjustment is necessary for patients with any degree of hepatic or renal impairment .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. The oxidative pathways include δ-oxidation of the pyrrolidine moiety, resulting in ring opening to an aminoaldehyde intermediate followed by an intramolecular reaction between the aldehyde and the proximal imidazole nitrogen atom . The compound has low-to-moderate clearance, with renal clearance being a minor route of elimination .
Transport and Distribution
This compound undergoes rapid absorption and is distributed within cells and tissues. The compound has a volume of distribution of approximately 47 liters in patients who were orally administered a 60 mg tablet . It is a weak-to-moderate inhibitor of transporters including organic cation transporter 1, P-glycoprotein, organic transporting polypeptide 1B1, organic transporting polypeptide 1B3, and breast cancer resistance protein .
Subcellular Localization
This compound prevents the formation of new membranous web structures and replication complex vesicles in HCV-infected cells. It induces clustering of structural and non-structural HCV proteins, including core, E2, NS4B, and NS5A, leading to the formation of inactive assembly platforms . These clustered structures appear to be inactive assembly platforms, likely owing to the loss of functional connection with replication complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daclatasvir is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis begins with the preparation of the biphenyl moiety, followed by the construction of the imidazole and pyrrolidine rings. The final steps involve the coupling of these intermediates to form the complete this compound molecule .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as ultraperformance liquid chromatography (UPLC) for the separation and purification of intermediates and the final product. The process is designed to be scalable and cost-effective, meeting the stringent regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions: Daclatasvir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and elimination from the body.
Common Reagents and Conditions:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule, often mediated by enzymes or chemical reagents.
Major Products Formed: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound and are eliminated through fecal and renal pathways .
Scientific Research Applications
Daclatasvir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound serves as a model compound for studying the synthesis and optimization of antiviral agents. Researchers use it to develop new synthetic routes and improve existing ones .
Biology: In biology, this compound is used to study the mechanisms of viral replication and the role of NS5A in the HCV life cycle. It provides insights into the molecular interactions between the virus and host cells .
Medicine: In medicine, this compound is a critical component of combination therapies for treating HCV infections. It has been shown to achieve sustained virologic response (SVR) in a significant proportion of patients, reducing the risk of liver-related complications and improving overall health outcomes .
Industry: In the pharmaceutical industry, this compound is used as a benchmark for developing new antiviral drugs. Its production process serves as a model for optimizing the synthesis and purification of complex molecules .
Comparison with Similar Compounds
Daclatasvir is part of a class of antiviral agents known as direct-acting antivirals (DAAs). Similar compounds include sofosbuvir, ledipasvir, and velpatasvir.
Comparison:
Sofosbuvir: Unlike this compound, sofosbuvir targets the HCV RNA polymerase NS5B, inhibiting viral RNA synthesis.
Ledipasvir: Ledipasvir also targets NS5A but has a different binding profile and pharmacokinetic properties compared to this compound.
Velpatasvir: Velpatasvir is a pan-genotypic NS5A inhibitor with a broader spectrum of activity compared to this compound.
Uniqueness: this compound’s unique binding affinity and selectivity for NS5A make it a potent antiviral agent with a well-characterized pharmacokinetic profile. Its ability to achieve high SVR rates in combination therapies highlights its importance in the treatment of HCV infections .
Properties
| NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo. | |
CAS No. |
1009119-64-5 |
Molecular Formula |
C40H50N8O6 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
methyl N-[1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1 |
InChI Key |
FKRSSPOQAMALKA-URRMOVRVSA-N |
SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Pictograms |
Irritant; Health Hazard |
solubility |
Freely soluble (>700 mg/mL) |
Synonyms |
BMS-790052 Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester daclatasvir Daklinza |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does daclatasvir exert its antiviral activity against HCV?
A1: this compound binds to NS5A, a viral protein essential for HCV replication. [] This binding disrupts the formation of the membranous web, the site of HCV RNA replication, thereby inhibiting viral replication. []
Q2: Does this compound affect NS5A stability or dimerization?
A2: No, studies indicate that this compound does not impact NS5A stability or its ability to form dimers. []
Q3: Are there multiple stages in the HCV life cycle that this compound targets?
A3: Yes, modeling suggests that this compound effectively blocks both viral RNA synthesis and virion assembly/secretion. []
Q4: Does this compound inhibit phosphatidylinositol-4 kinase IIIα (PI4KIIIα)?
A4: While PI4KIIIα is known to play a role in HCV replication, this compound’s inhibition of membranous web formation is not linked to a direct effect on this enzyme. []
Q5: What is the molecular formula and weight of this compound?
A5: This information is not provided in the research articles provided. You can find this information in drug databases or the this compound prescribing information.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is not described as having catalytic properties in these research articles. Its mechanism of action relies on binding and inhibiting NS5A rather than catalyzing a chemical reaction.
Q7: Have computational methods been employed to study this compound?
A10: Yes, molecular docking studies were used to investigate the interaction between this compound and NS5A dimers. [] Additionally, multiscale modeling helped understand this compound's effects on the HCV intracellular lifecycle. []
Q8: How do modifications to the this compound structure affect its activity?
A11: Research indicates that the Y93H mutation in NS5A, a common resistance mutation, impairs its interaction with a this compound derivative. [] This suggests that the region around the Y93 residue is crucial for this compound binding and activity.
Q9: What is the impact of body weight and other factors on this compound pharmacokinetics?
A12: Body weight and serum albumin were found to be significant determinants of this compound apparent volume of distribution in adolescents. [] Other factors like age, baseline BMI, hematocrit, and specific genotypes of ABCB11 and HNF4α also influenced this compound concentrations. []
Q10: Does this compound interact with drug transporters?
A13: Yes, this compound is a substrate of P-glycoprotein (P-gp), a drug transporter. []
Q11: Are there any clinically significant drug interactions with this compound?
A14: this compound requires dose adjustments when co-administered with atazanavir/ritonavir and efavirenz, both being potent modulators of CYP3A4, the enzyme primarily responsible for this compound metabolism. [, ] No significant interactions were observed with tenofovir. []
Q12: What is the clinical efficacy of this compound in treating chronic HCV infection?
A16: Numerous clinical trials have shown that this compound-based regimens achieve high sustained virologic response (SVR) rates in patients with various HCV genotypes, including those with cirrhosis and those who failed prior therapies. [, , , , , , , , , , , , , , , , , , , , , ]
Q13: What are the known mechanisms of resistance to this compound?
A17: The Y93H mutation in the NS5A protein is a well-characterized resistance mutation that reduces this compound's binding affinity and antiviral activity. [, , ]
Q14: What are potential future directions for research on this compound?
A14: Future research could focus on:
- Optimizing DAA combinations for HCV genotype 3: Genotype 3, particularly in cirrhotic patients, remains a challenge. [] Further research is needed to optimize treatment strategies, potentially including the addition of ribavirin or exploring novel drug combinations.
- Understanding the long-term effects of DAA therapy: While DAAs have revolutionized HCV treatment, long-term data on their impact on HCC risk are still emerging. [] Continued monitoring and research are essential to assess the long-term implications of DAA therapy on liver health.
- Improving affordability and accessibility: Expanding access to affordable generic versions of this compound, especially in resource-limited settings, is crucial for achieving global HCV elimination goals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















